

The Chemistry of Pacritinib Citrate: A Technical Guide to its Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacritinib citrate, the salt form of pacritinib, is a pivotal small molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its development marks a significant advancement in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis pathway of pacritinib, tailored for professionals in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

Pacritinib is a macrocyclic compound featuring a complex tetracyclic core. The citrate salt form enhances its bioavailability for oral administration.

The chemical identity of Pacritinib and its citrate salt are detailed below.

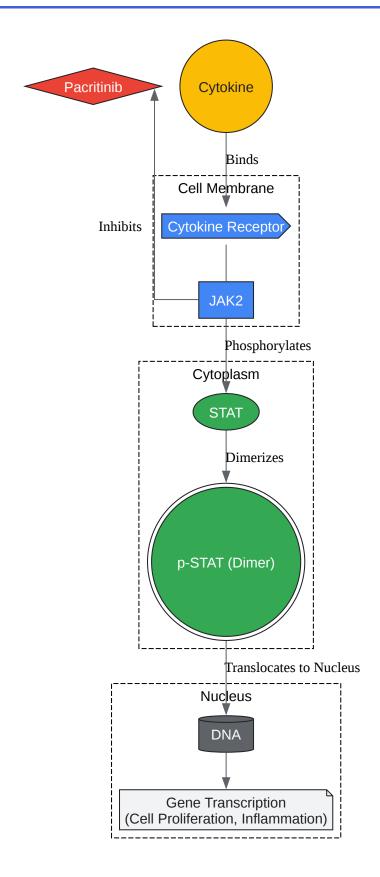


Property	Pacritinib (Free Base)	Pacritinib Citrate
IUPAC Name	(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.1²,6.18,1²]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene[1]	2-hydroxypropane-1,2,3- tricarboxylic acid;(16E)-11-(2- pyrrolidin-1-ylethoxy)-14,19- dioxa-5,7,27- triazatetracyclo[19.3.1.1 ² ,6.1 ⁸ ,1 ²]heptacosa- 1(24),2(27),3,5,8(26),9,11,16,2 1(25),22-decaene[2]
Molecular Formula	C28H32N4O3[1][3]	С34Н40N4О10[2][4]
Molecular Weight	472.6 g/mol [5]	664.7 g/mol [5][6]
CAS Number	937272-79-2[3]	1228923-42-9[4][6][7]
Appearance	-	Light yellow to yellow solid[6]

Mechanism of Action: Targeting the JAK/STAT Pathway

Pacritinib functions as a potent inhibitor of both wild-type JAK2 and its mutant form, JAK2V617F, as well as FLT3.[6] These kinases are critical components of the JAK/STAT signaling pathway, a primary route for cytokine and growth factor signaling that regulates cellular processes such as hematopoiesis and immune response. In myelofibrosis, dysregulation of the JAK/STAT pathway is a key driver of the disease. Pacritinib's inhibitory action helps to normalize the signaling cascade, thereby mitigating the disease's effects.





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Caption: Pacritinib's inhibition of JAK2 in the JAK/STAT signaling pathway.



Synthesis of Pacritinib

The synthesis of Pacritinib is a multi-step process that involves the formation of key intermediates followed by a crucial macrocyclization step. One synthetic approach utilizes a Williamson etherification reaction for the final ring closure, which is noted for its milder reaction conditions.[8]

Overall Synthesis Workflow

The general workflow for the synthesis of Pacritinib involves the preparation of two key fragments, which are then coupled and cyclized to form the macrocyclic core. A final step adds the pyrrolidinylethoxy side chain.



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Caption: Generalized workflow for the synthesis of Pacritinib.

Detailed Experimental Protocol

A representative synthesis method is described in Chinese patent document CN105017282, where Pacritinib is prepared by the ring-closing of intermediate C and intermediate D.[8] Another patented method involves the etherification of an intermediate with trans-1,4-dibromo-2-butene.[8]

Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)benzaldehyde[8]

- Reactants: 2,4-dichloropyrimidine (5.00g, 33.6mmol), 3-formylphenylboronic acid (5.53g, 36.92mmol), sodium carbonate (7.11g, 67.12mmol), triphenylphosphine (1.76g, 6.71mmol), and palladium acetate (0.30g, 1.34mmol).[8]
- Solvent: A mixture of toluene and absolute ethanol (40/40mL).[8]



- Procedure: The reactants are dissolved in the solvent mixture. The reaction is stirred at 80°C for 24 hours under a nitrogen atmosphere. After completion, the solid residue is removed by filtration. The solvents are evaporated under reduced pressure, leading to the precipitation of a large amount of solid. The precipitate is filtered and washed with ethyl acetate (20mL).[8]
- Yield: 6.53g of a light yellow solid (89.0% yield).[8]

Subsequent steps would involve the formation of the second key intermediate, followed by the crucial macrocyclization reaction, and finally, the addition of the side chain to yield Pacritinib.

Quantitative Biological Activity

Pacritinib demonstrates potent inhibitory activity against its target kinases. The half-maximal inhibitory concentrations (IC₅₀) are key indicators of its efficacy.

Target Kinase	IC ₅₀ Value (nM)
JAK2 (wild-type)	23[6]
JAK2V617F (mutant)	19[6]
FLT3	22[6]
FLT3D835Y (mutant)	6[6]

Conclusion

Pacritinib citrate is a significant therapeutic agent with a well-defined chemical structure and a complex, multi-step synthesis. Its mechanism of action, centered on the potent inhibition of the JAK/STAT pathway, provides a targeted approach for the treatment of myelofibrosis. The detailed understanding of its synthesis and biological activity is crucial for the ongoing research and development of novel kinase inhibitors.

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